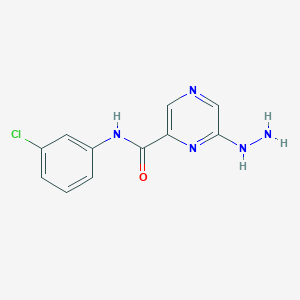

6-chloro-N-(5-chloro-2-methylphenyl)pyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

OSM-S-229 is a compound belonging to the aminothienopyrimidine series, which has been explored for its potential antimalarial properties. This compound is part of the Open Source Malaria project, which aims to develop new treatments for malaria through open-source collaboration.

Preparation Methods

The synthesis of OSM-S-229 involves constructing the thienopyrimidine scaffold. One of the synthetic routes includes the use of chlorinated thienopyrimidone in a lithiation/halogenation reaction to introduce the desired functionality while maintaining workable yields. An amine is introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .

Chemical Reactions Analysis

OSM-S-229 undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound.

Addition: Reactions with nucleophiles such as amines or alcohols can add functional groups to the compound.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

OSM-S-229 has been extensively studied for its potential antimalarial properties. It has shown potent activity against Plasmodium falciparum cultures, with low mammalian cell toxicity and low propensity for resistance development . The compound has also been explored for its potential use in other areas of medicine, including cancer treatment, due to its ability to inhibit specific molecular targets involved in disease progression .

Mechanism of Action

The mechanism of action of OSM-S-229 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This inhibition disrupts protein translation and activates the amino acid starvation response in the parasite. The compound forms a covalent adduct with the enzyme, leading to its inactivation .

Comparison with Similar Compounds

OSM-S-229 is structurally similar to other aminothienopyrimidine compounds, such as OSM-S-106. it has unique properties that make it more effective against Plasmodium falciparum. The presence of specific functional groups in OSM-S-229 enhances its binding affinity and selectivity for the target enzyme .

Similar compounds include:

- OSM-S-106

- TCMDC-135294

- ML901

These compounds share a similar scaffold but differ in their functional groups and overall activity profiles.

Properties

Molecular Formula |

C12H9Cl2N3O |

|---|---|

Molecular Weight |

282.12 g/mol |

IUPAC Name |

6-chloro-N-(5-chloro-2-methylphenyl)pyrazine-2-carboxamide |

InChI |

InChI=1S/C12H9Cl2N3O/c1-7-2-3-8(13)4-9(7)17-12(18)10-5-15-6-11(14)16-10/h2-6H,1H3,(H,17,18) |

InChI Key |

IQKLDOUABSLOBP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CN=CC(=N2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(3,4-Difluorophenyl)ethoxy]-3-(4-pyrrolidin-1-ylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798253.png)

![4-[4-[5-[2-(3,4-Difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]phenyl]morpholine](/img/structure/B10798260.png)

![3-[4-(Difluoromethoxy)phenyl]-5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798265.png)

![N-(3-chlorophenyl)-3-pyridin-4-yl-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide](/img/structure/B10798280.png)

![N-(5-chloro-2-methylphenyl)-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide](/img/structure/B10798282.png)

![N-(5-chloro-2-methylphenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide](/img/structure/B10798301.png)

![tert-butyl N-[1-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-3-phenylpropan-2-yl]carbamate](/img/structure/B10798305.png)

![2-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-1,3-oxazole-4-carboxamide](/img/structure/B10798313.png)

![5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798316.png)

![2-[[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methoxy]acetamide](/img/structure/B10798319.png)

![2-Chloroethyl spiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine]-1'-carboxylate](/img/structure/B10798320.png)